molecular formula C24H19NO2 B12039821 3-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate CAS No. 355421-35-1

3-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate

Cat. No.: B12039821
CAS No.: 355421-35-1
M. Wt: 353.4 g/mol
InChI Key: MMQZHDFEBNLDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate is an organic compound with the molecular formula C24H19NO2 and a molecular weight of 353.425 g/mol . This compound is part of the quinolinecarboxylate family, known for its diverse applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate typically involves the esterification of 8-methyl-2-phenyl-4-quinolinecarboxylic acid with 3-methylphenol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and infectious diseases.

    Industry: Utilized in the development of advanced materials, including polymers and coatings

Mechanism of Action

The mechanism of action of 3-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The compound’s quinoline core allows it to intercalate with DNA, potentially disrupting cellular processes in cancer cells .

Comparison with Similar Compounds

Uniqueness: 3-Methylphenyl 8-methyl-2-phenyl-4-quinolinecarboxylate stands out due to its specific substitution pattern, which imparts unique chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions .

Properties

CAS No.

355421-35-1

Molecular Formula

C24H19NO2

Molecular Weight

353.4 g/mol

IUPAC Name

(3-methylphenyl) 8-methyl-2-phenylquinoline-4-carboxylate

InChI

InChI=1S/C24H19NO2/c1-16-8-6-12-19(14-16)27-24(26)21-15-22(18-10-4-3-5-11-18)25-23-17(2)9-7-13-20(21)23/h3-15H,1-2H3

InChI Key

MMQZHDFEBNLDPM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OC(=O)C2=CC(=NC3=C(C=CC=C23)C)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.